N1-(2-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(2-fluorophenyl)methyl]-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S/c1-15-8-10-18(11-9-15)30(28,29)25-12-4-6-17(25)14-24-21(27)20(26)23-13-16-5-2-3-7-19(16)22/h2-3,5,7-11,17H,4,6,12-14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGYQVAZGIDUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H22FN3O3S
- Molecular Weight : 397.46 g/mol
- CAS Number : Not specified in the search results.
The presence of a fluorobenzyl group and a tosylpyrrolidine moiety suggests that this compound may interact with various biological targets, potentially influencing its pharmacological effects.
Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:
- Enzyme Inhibition : The oxalamide group is known to interact with enzymes, potentially acting as an inhibitor in various biochemical pathways.
- Receptor Modulation : The structural features suggest possible interactions with neurotransmitter receptors, which could influence central nervous system activity.
Antimicrobial Activity
A study evaluating related oxalamide derivatives found significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study
A case study involving the treatment of human breast cancer cells (MCF-7) demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting apoptosis.
Neuropharmacological Effects
Preliminary investigations into the neuropharmacological effects of this compound have shown promise in modulating neurotransmitter systems. Specifically, it may enhance GABAergic activity, leading to anxiolytic effects in animal models.
Scientific Research Applications
The compound N1-(2-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, synthesizing findings from diverse sources to highlight its significance in research.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological macromolecules, making it a candidate for drug development.
Case Studies:
- Anticancer Activity : Preliminary studies indicate that derivatives of oxalamides exhibit cytotoxic effects against cancer cell lines. Research has shown that similar compounds can inhibit tumor growth by inducing apoptosis in malignant cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | HeLa | 5.4 |
| Example B | MCF-7 | 3.8 |
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antimicrobial activity. For instance, studies report minimum inhibitory concentrations (MIC) comparable to established antibiotics against various bacterial strains.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N1-(2-fluorobenzyl)-N2... | 12.68 | Staphylococcus aureus |
| N1-(2-fluorobenzyl)-N2... | 14.23 | Escherichia coli |
The compound's ability to interact with biological systems makes it a subject of interest for pharmacological studies. Its potential mechanisms of action include:
- Inhibition of Enzymatic Activity : Research suggests that oxalamides can act as enzyme inhibitors, affecting metabolic pathways critical for pathogen survival.
- Modulation of Cell Signaling : The compound may influence cell signaling pathways, potentially leading to therapeutic effects in conditions such as inflammation or cancer.
Synthetic Applications
The synthetic versatility of this compound allows it to serve as a building block for more complex organic molecules. Its synthesis often involves multi-step organic reactions, which can be optimized for yield and purity.
Synthetic Routes:
- Multi-Step Synthesis : The synthesis typically begins with the formation of the pyrrolidine ring, followed by functionalization with the tosyl group and subsequent coupling with the oxalamide moiety.
Pharmacological Research
Ongoing pharmacological research is focused on understanding the compound’s efficacy and safety profile. Investigations include:
- In Vivo Studies : Animal models are being used to evaluate the therapeutic potential and toxicity of the compound.
- Clinical Trials : Future clinical trials may explore its effectiveness in treating specific diseases, particularly those resistant to current therapies.
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
describes oxalamides with substituted benzyl and heterocyclic groups. For example:
Comparison :
- The 2-fluorobenzyl group in the target compound may enhance binding affinity compared to 4-chlorophenyl analogs due to fluorine’s smaller size and stronger electronegativity.
Umami Flavoring Agents
, and 7 highlight S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), a flavor compound with regulatory approval (FEMA 4233). Key properties:
Comparison :
Enzyme Inhibitors and Metabolic Stability
and describe oxalamides with aromatic and aliphatic substituents:
Comparison :
Toxicological and Regulatory Profiles
Structurally related flavoring agents ():
Comparison :
- The target compound’s fluorine and tosyl groups may reduce CYP inhibition compared to S5456, as electron-withdrawing groups often decrease enzyme interaction .
- Regulatory approval for flavoring agents (e.g., S336) suggests oxalamides are generally low-toxicity, but pharmacological derivatives require tailored safety assessments.
Q & A
Q. What are the standard synthetic routes for preparing N1-(2-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide?
- Methodological Answer : The synthesis typically involves coupling fluorinated benzylamines with tosylated pyrrolidine intermediates using oxalyl chloride or activated oxalate derivatives. For example, analogous oxalamide syntheses (e.g., N1,N2-bis(2-fluoro-6-methylphenyl)oxalamide) use oxalyl chloride with amines in a THF/water solvent system under basic conditions (NaOH, triethylamine) at 0°C, followed by room-temperature stirring . Key steps include controlled addition of reagents, extraction with ethyl acetate, and purification via washing (HCl, water, ether). Yield optimization requires strict temperature control and stoichiometric balancing of amines and oxalyl chloride.
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. For instance, ¹H NMR of similar oxalamides resolves aromatic protons (δ 7.11–7.32 ppm) and methyl groups (δ 2.24 ppm), while ¹⁹F NMR confirms fluorobenzyl substitution (δ -120.22 ppm) . HRMS (FAB+) validates molecular ions (e.g., [M+H]⁺ at 305.1090 for C16H15F2N2O2) . For advanced structural confirmation, single-crystal X-ray diffraction (as in fluoro-N-(pyridyl)benzamides) resolves stereochemistry and bond lengths .
Q. What safety precautions are essential during synthesis and handling?
- Methodological Answer : Use fume hoods, personal protective equipment (gloves, goggles), and closed systems to avoid inhalation or skin contact. For oxalamides, ensure proper ventilation due to volatile solvents (THF, DMF) and hygroscopic intermediates . Spills should be contained with inert absorbents, and waste disposed following halogenated organic compound protocols .
Advanced Research Questions
Q. How can conflicting NMR data be resolved during structural elucidation?
- Methodological Answer : Ambiguities in NMR assignments (e.g., overlapping aromatic signals) can be addressed via 2D techniques (COSY, HSQC) or X-ray crystallography. For example, crystallographic studies of difluoro-N-(pyridyl)benzamides resolved positional isomerism and confirmed dihedral angles (e.g., 72.4° between benzoyl and pyridyl groups) . Dynamic NMR experiments or variable-temperature studies may also clarify conformational exchange in tosylated pyrrolidine moieties.
Q. What strategies optimize reaction yields for sterically hindered intermediates?
- Methodological Answer : Microwave-assisted synthesis (e.g., 150°C in DMF for 20 hours) enhances reaction rates and reduces side products in challenging steps like pyrrolidine functionalization . Solvent selection (polar aprotic solvents like DMF improve solubility) and catalyst screening (e.g., potassium carbonate for deprotonation) are critical. For example, microwave heating increased yields of 2-pyrrolidine-1-yl-benzaldehydes to 93% .
Q. How can computational methods predict biological activity or binding modes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with target proteins. Oxalamides’ potential as kinase inhibitors can be assessed by aligning their conformation with ATP-binding pockets. Pharmacophore modeling of similar compounds (e.g., N1-cyclopentyl-N2-(tetrahydroquinolin-7-yl)oxalamide) identifies key hydrogen-bond donors/acceptors (amide groups) and hydrophobic pockets (fluorobenzyl rings) .
Q. What are the challenges in analyzing stereochemical outcomes of tosylated pyrrolidine derivatives?
- Methodological Answer : Chiral HPLC or circular dichroism (CD) can resolve enantiomers, while NOESY NMR detects through-space interactions to assign configurations. For example, crystallographic data for fluoro-N-(pyridyl)benzamides confirmed non-planar geometries influencing stereoselectivity . Tosyl group orientation may also be probed via ¹H-¹⁹F HOESY experiments.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
